molecular formula C9H19NO B2422886 (4-Methoxy-1-methylcyclohexyl)methanamine CAS No. 1499987-50-6

(4-Methoxy-1-methylcyclohexyl)methanamine

Cat. No.: B2422886
CAS No.: 1499987-50-6
M. Wt: 157.257
InChI Key: SXYCYEXBRKKWNV-UHFFFAOYSA-N
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Description

(4-Methoxy-1-methylcyclohexyl)methanamine is an organic compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.26 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-1-methylcyclohexyl)methanamine typically involves the reaction of 4-methoxy-1-methylcyclohexanol with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) at elevated temperatures and pressures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The compound is often produced in high purity forms, including 99%, 99.9%, and higher grades, to meet various industrial standards .

Chemical Reactions Analysis

Types of Reactions: (4-Methoxy-1-methylcyclohexyl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Methoxy-1-methylcyclohexyl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-1-methylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • (4-Methoxycyclohexyl)methanamine
  • (1-Methylcyclohexyl)methanamine
  • (4-Methoxy-1-methylcyclohexyl)amine

Comparison: (4-Methoxy-1-methylcyclohexyl)methanamine is unique due to the presence of both a methoxy group and a methyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and boiling point, as well as distinct interactions with molecular targets .

Properties

IUPAC Name

(4-methoxy-1-methylcyclohexyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(7-10)5-3-8(11-2)4-6-9/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYCYEXBRKKWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)OC)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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